

# 2-Bromo-6-methylphenol molecular structure and IUPAC name

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## Compound of Interest

Compound Name: 2-Bromo-6-methylphenol

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## An In-depth Technical Guide to 2-Bromo-6-methylphenol

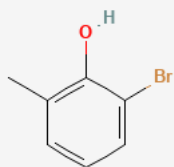
This technical guide provides a comprehensive overview of **2-Bromo-6-methylphenol**, including its chemical structure, properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Molecular Structure and IUPAC Name

**2-Bromo-6-methylphenol** is an aromatic organic compound. Its structure consists of a phenol ring substituted with a bromine atom and a methyl group at the ortho positions relative to the hydroxyl group.

- IUPAC Name: **2-bromo-6-methylphenol**[\[1\]](#)[\[2\]](#)
- Synonyms: 6-Bromo-o-cresol, 3-Bromo-2-hydroxytoluene[\[3\]](#)[\[4\]](#)
- CAS Number: 13319-71-6[\[1\]](#)[\[2\]](#)[\[3\]](#)

The molecular structure is depicted below:



## Physicochemical Properties

The key quantitative data for **2-Bromo-6-methylphenol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO	[1][3][5]
Molecular Weight	187.03 g/mol	[1][3][5]
Appearance	Colorless to light yellow/orange clear liquid or crystalline solid	[2][3][5]
Melting Point	16 °C	[3]
Boiling Point	208-210 °C	[3][4]
Density	1.51 g/cm <sup>3</sup>	[3][4]
Flash Point	79.532 °C	[3]
pKa	8.78 ± 0.10 (Predicted)	[3]
Solubility	Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide.	[3]

## Experimental Protocols: Synthesis

The synthesis of **2-Bromo-6-methylphenol** is typically achieved through the electrophilic bromination of o-cresol (2-methylphenol). The hydroxyl group is a strongly activating, ortho-,

para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. Their combined effect directs the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group.

## Protocol: Electrophilic Bromination of o-Cresol

This protocol describes a general method for the selective bromination of o-cresol to yield **2-Bromo-6-methylphenol**.

Materials:

- o-Cresol (2-methylphenol)
- Liquid Bromine ( $\text{Br}_2$ ) or N-Bromosuccinimide (NBS)
- Dichloromethane (DCM) or Carbon disulfide ( $\text{CS}_2$ ) (non-polar solvent)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve o-cresol (1.0 eq) in a suitable non-polar solvent like dichloromethane. Cool

the flask in an ice bath to 0 °C.

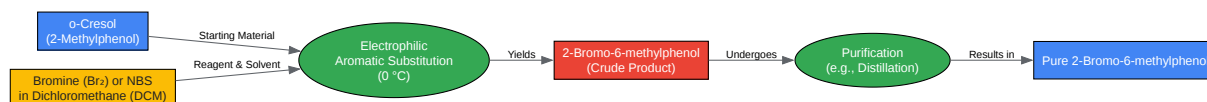
- **Brominating Agent Addition:** Prepare a solution of liquid bromine (1.0 eq) in the same solvent. Add this solution dropwise to the stirred o-cresol solution over 30-60 minutes, maintaining the temperature at 0 °C. The use of a non-polar solvent favors mono-substitution at the positions activated by the hydroxyl group.[6]
- **Reaction:** Allow the reaction mixture to stir at 0 °C for an additional 1-2 hours after the addition is complete. The progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **2-Bromo-6-methylphenol**.

## Logical Workflow and Applications

**2-Bromo-6-methylphenol** is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups (hydroxyl, bromo, methyl) and their specific arrangement on the aromatic ring allow for diverse subsequent transformations.

## Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of **2-Bromo-6-methylphenol** from its precursor, o-cresol.



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Caption: Synthesis workflow for **2-Bromo-6-methylphenol**.

## Key Applications

- **Pharmaceutical Intermediates:** It serves as a building block for synthesizing more complex molecules with potential biological activity, such as anti-tumor drugs.[3]
- **Organic Synthesis:** The compound is used in various organic reactions, including copper-catalyzed cross-coupling reactions and in the preparation of ligands for palladium catalysis. [4]
- **Flame Retardants:** Due to the presence of a bromine atom, it has applications as a flame retardant in materials like plastics and electronics.[3]

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## References

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